molecular formula C17H12N2 B8442612 4-(Quinolin-2-ylethynyl)aniline

4-(Quinolin-2-ylethynyl)aniline

Cat. No. B8442612
M. Wt: 244.29 g/mol
InChI Key: NDWWISVHOYMWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-2-ylethynyl)aniline is a useful research compound. Its molecular formula is C17H12N2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Quinolin-2-ylethynyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Quinolin-2-ylethynyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(2-quinolin-2-ylethynyl)aniline

InChI

InChI=1S/C17H12N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,18H2

InChI Key

NDWWISVHOYMWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#CC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-(Quinolin-2-yl)phenyl)benzene-1,4-diamine *3TFA: T447 To a solution of 4-(quinolin-2-yl)aniline dihydrochloride (7.6 mg, 0.026 mmol) in DCM (1.0 mL) was added 4-(tert-butoxycarbonylamino)phenylboronic acid (12.4 mg, 0.052 mmol), Cu(OAc)2 (4.8 mg, 0.026 mmol) and triethylamine (0.036 mL, 0.26 mmol). The mixture was stirred at room temperature for 3 hrs. LCMS showed that the desired product was formed. To the mixture was added 4 N HCl in dioxane (1.0 mL) and stirred for another hour. The mixture was concentrated in vacuo and purified by HPLC (acetonitrile/water) to give T447 as a brown solid (4.3 mg, 25%). 1H NMR (400 MHz, CD3OD): δ 8.77 (d, J=8.8 Hz, 1H), 8.16 (m, 2H), 8.10 (d, J=8.4 Hz, 1H), 8.01 (m, 2H), 7.96 (m, 1H), 7.73 (m, 1H), 7.21-729 (m, 6H); MS (ESI): 312 (M+H+).
Name
N-(4-(Quinolin-2-yl)phenyl)benzene-1,4-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(quinolin-2-yl)aniline dihydrochloride
Quantity
7.6 mg
Type
reactant
Reaction Step One
Quantity
12.4 mg
Type
reactant
Reaction Step One
Quantity
0.036 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4.8 mg
Type
catalyst
Reaction Step One

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